molecular formula C5H6N2O B1294637 2-Methoxypyrazine CAS No. 3149-28-8

2-Methoxypyrazine

Cat. No.: B1294637
CAS No.: 3149-28-8
M. Wt: 110.11 g/mol
InChI Key: WKSXRWSOSLGSTN-UHFFFAOYSA-N
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Description

2-Methoxypyrazine is an organic compound with the molecular formula C5H6N2O. It belongs to the class of methoxypyrazines, which are known for their distinctive odors. These compounds are often found in nature, contributing to the aroma of various plants and foods. This compound, in particular, is noted for its earthy and green bell pepper-like scent .

Mechanism of Action

Target of Action

2-Methoxypyrazine is a type of methoxypyrazine, which are pyrazines containing a methoxyl group attached to the pyrazine ring . The primary target of this compound is the Epididymal-specific lipocalin-9 . This target plays a crucial role in the biological functions of the compound.

Mode of Action

It is known that methoxypyrazines produce odors . These odors can be undesirable, as in the case of certain wines, or serve as defensive chemicals used by insects .

Biochemical Pathways

Methoxypyrazines, including this compound, are associated with green and earthy attributes . They are responsible for the distinctive aroma properties of numerous vegetables . Moreover, they have a strong influence on the aroma of wines, in which they are primarily grape-derived . The biosynthetic pathway of methoxypyrazines has always been of particular interest . Different pathways and precursors have been proposed and controversially discussed in the literature .

Result of Action

The result of this compound’s action is primarily the production of specific odors . These odors can be undesirable in certain contexts, such as in wines, but can also serve useful purposes, such as acting as defensive chemicals in insects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been noted that this compound is harmful to aquatic environments, and precautions should be taken to prevent it from contacting groundwater, waterways, or sewage systems . Furthermore, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

2-Methoxypyrazine plays a crucial role in biochemical reactions, particularly in the context of plant metabolism. It is biosynthesized by microorganisms, insects, and plants. The compound interacts with various enzymes, such as O-methyltransferases, which catalyze the methylation of hydroxypyrazines to form methoxypyrazines . This interaction is essential for the biosynthesis of this compound, highlighting its importance in metabolic pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it affects the development of glandular trichomes and the biosynthesis of volatile organic compounds . The compound’s presence can alter the expression of specific genes involved in these processes, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is known to interact with O-methyltransferases, which facilitate its conversion from hydroxypyrazines . This interaction is crucial for the compound’s biosynthesis and subsequent biological activity. Additionally, this compound may influence enzyme activity, either inhibiting or activating specific pathways, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects are often related to its role in metabolic pathways and its interactions with enzymes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful. These findings are essential for understanding the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The compound interacts with enzymes such as O-methyltransferases, which play a critical role in its formation . These interactions influence metabolic flux and metabolite levels, highlighting the compound’s importance in plant metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions are essential for the compound’s accumulation in specific tissues, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in metabolic pathways and its interactions with enzymes and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxypyrazine can be synthesized through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method includes the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxypyrazines, while substitution can produce various alkyl or aryl pyrazines .

Scientific Research Applications

2-Methoxypyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Isobutyl-2-methoxypyrazine (IBMP)
  • 3-Isopropyl-2-methoxypyrazine (IPMP)
  • 3-sec-Butyl-2-methoxypyrazine (SBMP)

Comparison: While all these compounds share the methoxypyrazine structure, they differ in their alkyl substituents, which influence their odor profiles and applications. For example, IBMP is known for its strong green bell pepper aroma, making it significant in the wine industry .

2-Methoxypyrazine stands out due to its unique combination of chemical properties and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSXRWSOSLGSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047676
Record name 2-Methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid with a nutty, cocoa-like odour
Record name Methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

60.00 to 61.00 °C. @ 29.00 mm Hg
Record name Methoxypyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

miscible with water, organic solvents; soluble in oils, miscible at room temperature (in ethanol)
Record name Methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.109-1.140
Record name Methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3149-28-8
Record name 2-Methoxypyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3149-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxypyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHOXYPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYD35T7F4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methoxypyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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